molecular formula C14H15N5O B2708035 N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide CAS No. 1645419-72-2

N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide

Cat. No.: B2708035
CAS No.: 1645419-72-2
M. Wt: 269.308
InChI Key: GSRXGPHESHCANR-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-1-yl)benzamides and 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives are compounds that have been studied for their potential biological activities . They have been designed and synthesized as inhibitors for certain proteins, showing promising results in preliminary tests .


Synthesis Analysis

These compounds are typically synthesized through reactions involving benzamides and triazoles . For example, a series of 4-(1H-1,2,3-triazol-1-yl)benzamides were rationally designed and synthesized as HSP90 inhibitors .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzamide group and a 1,2,3-triazole group . The exact structure can vary depending on the specific compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of benzamides with triazoles . The exact reactions can vary depending on the specific compound and the desired end product.

Scientific Research Applications

Alkylating Benzamides with Melanoma Cytotoxicity

Alkylating benzamides, including derivatives related to N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide, have shown potential in targeted drug delivery for melanoma therapy. These derivatives are synthesized and tested for their cytotoxicity against melanoma cells, with some showing higher toxicity against melanoma and other cancer cells than current standard cytostatics. This suggests a promising approach for enhanced efficacy in melanoma treatment through selective, benzamide-mediated drug delivery (Wolf et al., 2004).

Green Chemistry in Rufinamide Synthesis

The synthesis of Rufinamide, an antiepileptic drug, involves a 1,2,3-triazole moiety, related to the structure of this compound. Recent advancements include a continuous solvent- and catalyst-free flow process, highlighting a move towards more sustainable and green chemical processes. This not only solves the problem of low reactivity of certain dipolarophiles but also introduces a more environmentally friendly approach to pharmaceutical synthesis (Ott et al., 2016).

Colorimetric Sensing of Fluoride Anions

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which share structural features with this compound, exhibit remarkable colorimetric sensing abilities for fluoride anions. One specific derivative changes color drastically in the presence of fluoride ions, showcasing potential applications in environmental monitoring and safety (Younes et al., 2020).

Antiviral Activity Against Avian Influenza

Benzamide-based compounds, including those structurally related to this compound, have demonstrated significant antiviral activities against the H5N1 strain of avian influenza. This research opens up new avenues for the development of antiviral drugs, with benzamide derivatives playing a crucial role in combating viral outbreaks (Hebishy et al., 2020).

Catalytic Oxidation and Hydrogenation

Half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based ligands, similar in function to the triazole component in this compound, have been explored for their catalytic properties in oxidation and hydrogenation reactions. These studies contribute to the understanding of how triazole derivatives can influence catalytic efficiency in organic synthesis (Saleem et al., 2013).

Mechanism of Action

The mechanism of action of these compounds can vary depending on their specific structure and the target they are designed to inhibit. For example, some 4-(1H-1,2,3-triazol-1-yl)benzamides have been found to inhibit HSP90, a protein involved in cancer progression .

Future Directions

Given the promising results of some 4-(1H-1,2,3-triazol-1-yl)benzamides and 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives in preliminary tests, future research may focus on optimizing these compounds and exploring their potential as therapeutic agents .

Properties

IUPAC Name

N-(cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-2-9-18(10-7-15)14(20)12-5-3-4-6-13(12)19-11-8-16-17-19/h3-6,8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRXGPHESHCANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CC=CC=C1N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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